molecular formula C21H29Cl2N3O2 B15181900 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride CAS No. 88809-72-7

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride

Cat. No.: B15181900
CAS No.: 88809-72-7
M. Wt: 426.4 g/mol
InChI Key: FIASYFLPWGQZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core and a diethylamino-phenylethyl side chain. It is often studied for its potential biological activities, including anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride typically involves multiple stepsCommon reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2,2-dimethyl-, dihydrochloride lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrido-oxazinone core with a diethylamino-phenylethyl side chain makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

88809-72-7

Molecular Formula

C21H29Cl2N3O2

Molecular Weight

426.4 g/mol

IUPAC Name

4-[2-(diethylamino)-1-phenylethyl]-2,2-dimethylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C21H27N3O2.2ClH/c1-5-23(6-2)15-17(16-11-8-7-9-12-16)24-19-18(13-10-14-22-19)26-21(3,4)20(24)25;;/h7-14,17H,5-6,15H2,1-4H3;2*1H

InChI Key

FIASYFLPWGQZJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)N2C3=C(C=CC=N3)OC(C2=O)(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.